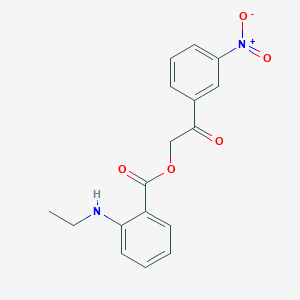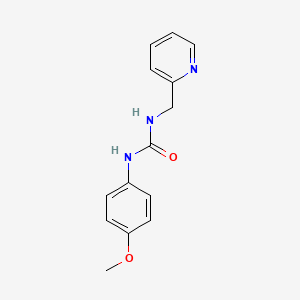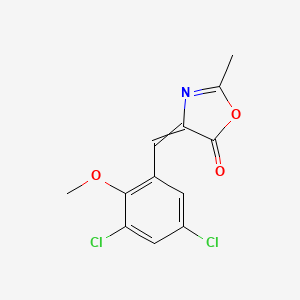
N-isobutyl-N'-(2-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-N'-(2-phenoxyphenyl)thiourea, commonly known as IBPT, is a chemical compound that has been widely used in scientific research due to its unique properties. IBPT is a thiourea derivative that belongs to the class of compounds known as plant growth regulators. It has been extensively studied for its potential applications in agriculture, medicine, and environmental science.
作用机制
The mechanism of action of IBPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins. In plants, IBPT has been shown to inhibit the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. In animals, IBPT has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
IBPT has been shown to have a number of biochemical and physiological effects. In plants, it has been shown to stimulate the activity of certain enzymes involved in photosynthesis and nitrogen metabolism. In animals, it has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
IBPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. It also has a number of potential applications in various fields, making it a versatile compound for research.
However, there are also some limitations to the use of IBPT in lab experiments. It can be toxic at high concentrations, and its effects can be variable depending on the species and tissue being studied. It also has limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several areas of future research that could be explored with IBPT. In agriculture, further studies could be conducted to optimize the use of IBPT as a plant growth regulator and herbicide. In medicine, more research is needed to fully understand the mechanism of action of IBPT and to explore its potential therapeutic applications. In environmental science, IBPT could be further investigated as a chelating agent for heavy metal removal and as a potential tool for wastewater treatment. Overall, IBPT has great potential for further research and development in a variety of fields.
合成方法
The synthesis of IBPT involves the reaction of isobutylamine with 2-phenoxyaniline in the presence of thiourea. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
IBPT has been widely used in scientific research due to its potential applications in various fields. In agriculture, IBPT has been shown to stimulate plant growth and improve crop yields. It has also been used as a herbicide and fungicide to control weed growth and fungal infections.
In medicine, IBPT has been investigated for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat conditions such as arthritis and chronic pain. IBPT has also been studied for its potential anticancer effects, and has been shown to inhibit the growth of cancer cells in vitro.
In environmental science, IBPT has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been investigated for its potential use in wastewater treatment.
属性
IUPAC Name |
1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIADZQPWYBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N'-(2-phenoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)


![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)

![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)



![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)